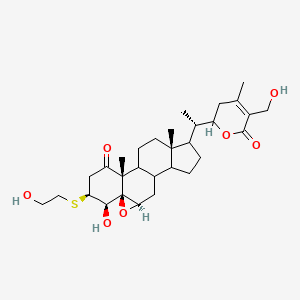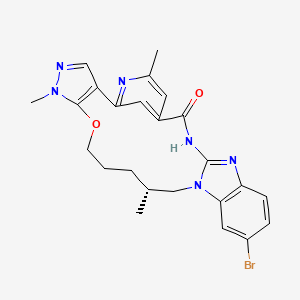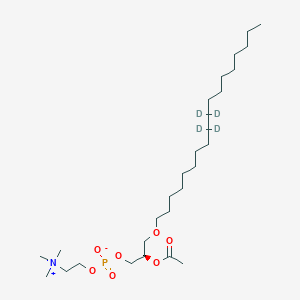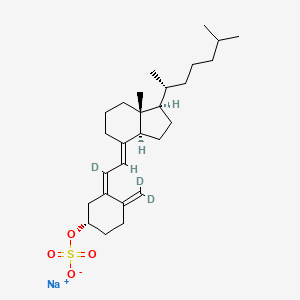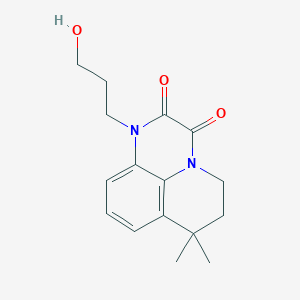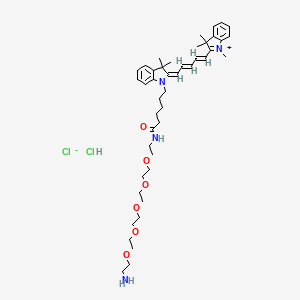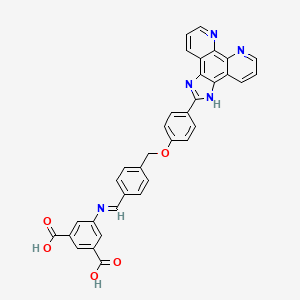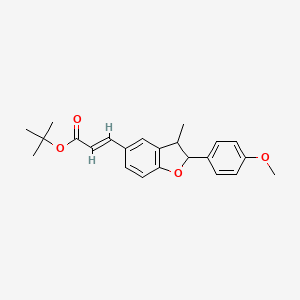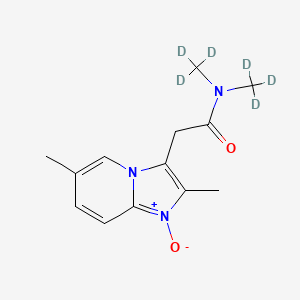
Desmethylphenyl-methyl Zolpidem N-Oxide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a deuterated analog of Desmethylphenyl-methyl Zolpidem N-Oxide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of zolpidem derivatives. The presence of deuterium atoms in the molecule helps in tracing the compound in biological systems using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 involves multiple steps, starting from the parent compound, Zolpidem. The process typically includes:
Deuteration: Introduction of deuterium atoms into the parent compound.
Oxidation: Conversion of the methyl group to an N-oxide group.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.
Controlled Oxidation: Employing specific oxidizing agents under controlled conditions to achieve the desired N-oxide formation.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxides or hydroxylated derivatives.
Reduction: Conversion to the parent amine or partially reduced intermediates.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is widely used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of zolpidem derivatives.
Metabolic Pathway Analysis: Tracing metabolic pathways using mass spectrometry due to the presence of deuterium atoms.
Drug Interaction Studies: Investigating interactions with other drugs and their impact on metabolism.
Biological Research: Studying the effects of zolpidem derivatives on various biological systems.
Mechanism of Action
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 exerts its effects by:
Binding to GABA_A Receptors: Similar to zolpidem, it binds to the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system.
Enhancing GABAergic Activity: Increases the inhibitory effects of GABA, leading to sedative and hypnotic effects.
Molecular Targets: Primarily targets the alpha-1 subunit of the GABA_A receptor, which is responsible for its sedative properties.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: The parent compound, used as a sedative and hypnotic.
Desmethyl Zolpidem: A metabolite of zolpidem with similar pharmacological properties.
Zolpidem N-Oxide: Another derivative with distinct metabolic and pharmacokinetic characteristics.
Uniqueness
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing and studying the pharmacokinetics and metabolism of zolpidem derivatives. Its deuterated nature allows for precise mass spectrometric analysis, providing detailed insights into metabolic pathways and drug interactions.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
253.33 g/mol |
IUPAC Name |
2-(2,6-dimethyl-1-oxidoimidazo[1,2-a]pyridin-1-ium-3-yl)-N,N-bis(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-12-15(8-9)11(10(2)16(12)18)7-13(17)14(3)4/h5-6,8H,7H2,1-4H3/i3D3,4D3 |
InChI Key |
GJNYTXWYMKUURG-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C([N+](=C2N1C=C(C=C2)C)[O-])C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN2C(=[N+](C(=C2CC(=O)N(C)C)C)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


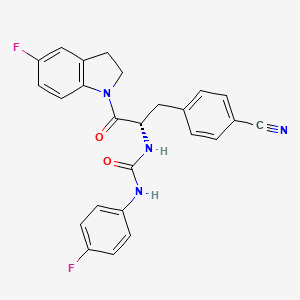
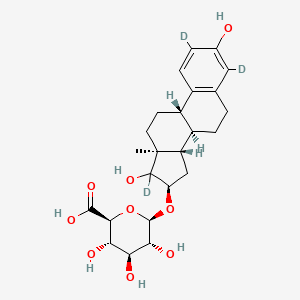



![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
